4-Nitrobenzoic anhydride
Overview
Description
4-Nitrobenzoic anhydride is a unique chemical compound with the linear formula C14H8N2O7 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 4-Nitrobenzoic anhydride can be achieved through various methods. One approach involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction . Alternatively, it can start with nitro reduction leading to p-aminobenzoic acid, followed by formation of the related ethyl ester product .Molecular Structure Analysis
The molecular structure of 4-Nitrobenzoic anhydride is represented by the formula C14H8N2O7 . Its molecular weight is 316.2225 . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
The chemical reactions involving 4-Nitrobenzoic anhydride are quite complex. It participates in the biosynthesis of the antibiotic aureothin . Infrared Fourier transform spectroscopic studies suggest that the molecules of 4-nitrobenzoic acid get adsorbed on the surfaces of fine silver powder as carboxylate .Physical And Chemical Properties Analysis
4-Nitrobenzoic anhydride has a molecular weight of 316.2225 . It is considered to be moisture sensitive . It is also stable, toxic, and non-biodegradable .Safety And Hazards
4-Nitrobenzoic anhydride is classified as a skin sensitizer . It is harmful if swallowed and may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this chemical .
properties
IUPAC Name |
(4-nitrobenzoyl) 4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O7/c17-13(9-1-5-11(6-2-9)15(19)20)23-14(18)10-3-7-12(8-4-10)16(21)22/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMVSZGJZRQOFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301932 | |
Record name | 4-nitrobenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzoic anhydride | |
CAS RN |
902-47-6 | |
Record name | Benzoic acid, anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nitrobenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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